molecular formula C23H18N4O2S B460888 4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile CAS No. 664999-94-4

4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile

Cat. No.: B460888
CAS No.: 664999-94-4
M. Wt: 414.5g/mol
InChI Key: PPMJHWXMAJSMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex heterocyclic compound. It is characterized by its unique structure, which includes multiple fused rings and various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid or using triethyl orthoformate as a one-carbon source reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7,9-dimethyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and fused ring systems. This structural complexity contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

664999-94-4

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5g/mol

IUPAC Name

4-amino-12,14-dimethyl-6-(4-methylphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile

InChI

InChI=1S/C23H18N4O2S/c1-10-4-6-13(7-5-10)16-14(9-24)21(25)29-19-17(16)22(28)27-18-15-11(2)8-12(3)26-23(15)30-20(18)19/h4-8,16H,25H2,1-3H3,(H,27,28)

InChI Key

PPMJHWXMAJSMSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC5=C4C(=CC(=N5)C)C)N)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC5=C4C(=CC(=N5)C)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.